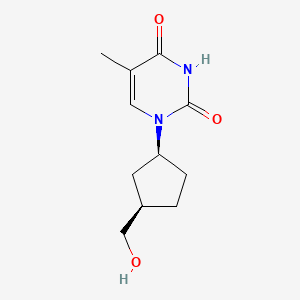

Carbocyclic-3'-deoxythymidine

Description

Historical Evolution of Nucleoside Analog Design for Therapeutic Modalities

The journey of nucleoside analog design for therapeutic purposes began in the 1960s with early modifications to the sugar moiety of nucleosides, such as the development of arabinose-derived analogs like Ara-C. nih.govcofc.edu These initial forays into altering the nucleoside scaffold laid the groundwork for subsequent, more complex modifications. cofc.edu A pivotal moment in this evolution was the introduction of "chain terminators," a new class of nucleoside analogs designed to disrupt DNA or RNA synthesis. nih.gov This concept led to the development of 2',3'-dideoxynucleosides, which proved to be effective antiviral agents. nih.gov

The exploration of carbocyclic nucleosides emerged as a significant advancement, driven by the desire to create analogs with increased metabolic stability. nih.gov Naturally occurring carbocyclic nucleosides like aristeromycin (B1667592) and neplanocin A, isolated from natural sources, demonstrated potent antiviral and antitumor activities, further fueling interest in this class of compounds. wikipedia.org While many early carbocyclic nucleosides showed less activity than their ribose counterparts, their enhanced stability remained a highly attractive feature for researchers. nih.gov

Fundamental Rationale for Carbocyclic Ring Inclusion in Nucleoside Analogs

The primary motivation for incorporating a carbocyclic ring into nucleoside analogs is to enhance their stability. wikipedia.orgnih.gov In natural nucleosides, the glycosidic bond connecting the sugar and the nucleobase is a hemiaminal ether, which is susceptible to enzymatic cleavage by hydrolases. nih.gov By replacing the oxygen atom in the furanose ring with a carbon atom, this labile bond is replaced with a more stable carbon-carbon bond, rendering the molecule resistant to this mode of degradation. wikipedia.orgnih.gov

This increased metabolic stability is a significant advantage, as it can lead to a longer half-life in the body, potentially improving the therapeutic efficacy of the drug. wikipedia.org Furthermore, carbocyclic nucleosides often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes. nih.gov Despite these advantages, a key challenge in their development has been that many carbocyclic analogs are less potent than their corresponding natural nucleosides. nih.gov

Structural Diversity and Classification within Carbocyclic Nucleoside Analogs

The structural diversity of carbocyclic nucleoside analogs is extensive, with modifications made to the carbocyclic ring, the nucleobase, and the linkages between them. researchgate.net While initially focused on five-membered ring systems to mimic the natural furanose ring, the definition has expanded to include three-, four-, and six-membered carbocyclic rings. wikipedia.orgnih.gov These analogs can be broadly classified based on the size of the carbocyclic ring and the nature of the nucleobase.

Further classification can be based on the synthetic approach used to create them. Linear approaches involve building the heterocyclic base onto a pre-existing chiral carbocyclic amine, while convergent approaches couple the intact base with a functionalized carbocyclic moiety. wikipedia.org

Comparative Analysis with Endogenous Nucleosides and Dideoxynucleosides

| Feature | Endogenous Nucleosides | Dideoxynucleosides | Carbocyclic Nucleosides |

| Sugar Moiety | Ribose or Deoxyribose | 2',3'-Dideoxyribose | Carbocyclic ring (e.g., cyclopentane) |

| Glycosidic Bond | Hemiaminal ether (C-O-N) | Hemiaminal ether (C-O-N) | Carbon-Carbon (C-C-N) |

| Stability | Susceptible to enzymatic cleavage | Susceptible to enzymatic cleavage | Resistant to enzymatic cleavage |

| Mechanism of Action | Building blocks for DNA/RNA | Chain terminators of DNA/RNA synthesis | Can act as chain terminators or inhibitors of other enzymes |

This table provides a comparative overview of the key structural and functional features of endogenous nucleosides, dideoxynucleosides, and carbocyclic nucleoside analogs.

Endogenous nucleosides are the natural building blocks of DNA and RNA. Dideoxynucleosides, such as ddC (Zalcitabine) and ddI (Didanosine), lack hydroxyl groups at both the 2' and 3' positions of the sugar ring. nih.gov This structural feature prevents the formation of phosphodiester bonds, leading to the termination of DNA chain elongation, a mechanism crucial for their antiviral activity against retroviruses like HIV. nih.gov

Carbocyclic nucleosides, while also capable of acting as chain terminators, possess the distinct advantage of a more stable C-C glycosidic bond. nih.gov This makes them resistant to the enzymatic degradation that can affect both endogenous nucleosides and dideoxynucleosides. wikipedia.orgnih.gov

Stereochemical Significance in Carbocyclic Nucleoside Analogs

Stereochemistry plays a critical role in the biological activity of carbocyclic nucleoside analogs. The spatial arrangement of atoms, particularly the chiral centers within the carbocyclic ring, dictates how the analog interacts with its target enzymes. strath.ac.uk The synthesis of these analogs often requires stereocontrolled methods to obtain the desired enantiomer, as different stereoisomers can have vastly different biological activities. researchgate.net

For instance, the synthesis of chiral carbocyclic nucleosides can be achieved from non-carbohydrate starting materials through methods like enzymatic resolution or asymmetric synthesis. researchgate.net The absolute configuration of the final product is crucial and is often determined using techniques such as CD spectroscopy and Mosher ester analysis. nih.gov

Current Research Landscape and Academic Significance of Carbocyclic-3'-deoxythymidine

This compound is a specific carbocyclic nucleoside analog that has been a subject of research interest. Its synthesis has been successfully achieved through a linear approach, involving the construction of the thymine (B56734) moiety onto a carbocyclic cyclopentylamine. le.ac.uk

Research into 3'-substituted deoxythymidine analogs, including those with heterocyclic rings at the 3'-position, has been conducted to explore their potential antiviral activities. acs.orgnih.gov While some of these analogs have shown marginal activity against viruses like HIV, the research highlights the importance of the 3'-substituent in influencing biological activity. acs.orgnih.gov The academic significance of this compound lies in its role as a scaffold for developing new therapeutic agents and as a tool for probing the structure-activity relationships of nucleoside analogs. nih.gov

Structure

3D Structure

Properties

CAS No. |

117957-63-8 |

|---|---|

Molecular Formula |

C11H16N2O3 |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O3/c1-7-5-13(11(16)12-10(7)15)9-3-2-8(4-9)6-14/h5,8-9,14H,2-4,6H2,1H3,(H,12,15,16)/t8-,9+/m1/s1 |

InChI Key |

RLYNPXSONXEUFO-BDAKNGLRSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](C2)CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(C2)CO |

Origin of Product |

United States |

Biochemical and Molecular Mechanisms of Action of Carbocyclic 3 Deoxythymidine Analogs

Molecular Principles Governing Nucleoside Analog Activity

The fundamental principle behind the activity of nucleoside analogs, including carbocyclic derivatives, lies in their ability to mimic natural nucleosides and interact with the enzymes involved in nucleic acid synthesis and metabolism. nih.gov Once inside a cell, these analogs must typically be phosphorylated to their active triphosphate form. mdpi.com This conversion is carried out by cellular kinases. harvard.edu

The resulting triphosphate analog can then act as a competitive inhibitor or an alternative substrate for viral or cellular polymerases. nih.gov A primary mechanism of antiviral action for many nucleosides, particularly those lacking a 3'-hydroxyl group like 3'-deoxythymidine (B150655) analogs, is chain termination. nih.govnih.gov When a viral polymerase incorporates the analog triphosphate into a growing DNA or RNA strand, the absence of the 3'-OH group prevents the formation of the next 3',5'-phosphodiester bond, thereby halting nucleic acid elongation and disrupting the replication cycle. mdpi.comnih.gov The specificity of these analogs often relies on a higher affinity for viral enzymes compared to their host cell counterparts, which is a critical factor for their therapeutic potential. harvard.edu

Enzymatic Targets and Modulatory Effects of Carbocyclic-3'-deoxythymidine and its Metabolites

The biological effects of this compound are mediated through its interaction with a range of viral and cellular enzymes. As a prodrug, it must first be phosphorylated to its active triphosphate form to exert its inhibitory effects.

The triphosphate form of 3'-deoxythymidine analogs is a well-established inhibitor of viral reverse transcriptases (RTs), the key enzymes for retroviruses like the Human Immunodeficiency Virus (HIV). harvard.edunih.gov These analogs function as chain-terminating substrates. For instance, 3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP), a closely related analog, competes with the natural substrate deoxythymidine triphosphate (dTTP) for incorporation into the nascent viral DNA strand by HIV-1 RT. nih.gov Upon incorporation, the absence of a 3'-hydroxyl group on the sugar mimic prevents further chain elongation, effectively terminating DNA synthesis. harvard.edu Studies comparing the inhibition of the initiation and elongation phases of reverse transcription by AZTTP have shown that while the analog binds with similar affinity as dTTP in both phases, the polymerization rate is significantly reduced during initiation. nih.gov This suggests that inhibition can be particularly effective at the earliest stages of viral DNA synthesis. nih.gov

Cellular kinases are crucial for the metabolic activation of nucleoside analogs, but they can also be targets of inhibition.

Thymidylate Kinase (TMK): This enzyme is responsible for the second phosphorylation step in the activation pathway of thymidine (B127349) analogs (TMP to TDP). Carbocyclic thymidine derivatives have been identified as efficient inhibitors of Plasmodium falciparum thymidylate kinase (PfTMK), which has a broader substrate specificity than the human enzyme. nih.gov Notably, the 2',3'-dideoxycarbocyclic derivative of thymidine demonstrated the most potent inhibition of PfTMK, with Ki values of 20 µM and 7 µM with respect to the substrates dTMP and dGMP, respectively. nih.gov This highlights the potential for these analogs to disrupt nucleotide metabolism in specific pathogens.

| Inhibitor | Target Enzyme | Substrate | Inhibition Constant (Ki) |

| 2',3'-dideoxycarbocyclic thymidine | P. falciparum Thymidylate Kinase (PfTMK) | dTMP | 20 µM |

| 2',3'-dideoxycarbocyclic thymidine | P. falciparum Thymidylate Kinase (PfTMK) | dGMP | 7 µM |

Data sourced from a study on PfTMK inhibition. nih.gov

Deoxycytidine Kinase (dCK): As a key enzyme in the nucleoside salvage pathway, dCK phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine, and is responsible for activating several nucleoside analog therapeutics. nih.gov While dCK's primary substrate is deoxycytidine, its activity can be modulated by other nucleosides and their analogs. nih.gov The efficiency of phosphorylation by dCK is a critical determinant of the therapeutic efficacy of many nucleoside analogs.

Basophilic Protein Kinases: These kinases, which include AKT, S6K, and RSK, regulate a multitude of cellular processes and recognize substrates with a specific RxRxx[S/T] motif. nih.gov Carbocyclic nucleoside analogs have been developed as inhibitors of these kinases. For example, carbocyclic analogs of 3'-deoxyadenosine, when conjugated with hexa-(D-arginine), act as highly potent bisubstrate-analog inhibitors of several basophilic protein kinases, showing some selectivity for cAMP-dependent protein kinase. nih.gov This indicates that carbocyclic scaffolds can be used to target cellular signaling pathways.

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is a rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. Some carbocyclic ribonucleosides have been specifically designed as IMPDH inhibitors, where their monophosphate form inactivates the enzyme, leading to broad-spectrum antiviral activity. nih.gov

Thymidine Phosphorylase: This enzyme is involved in the catabolism of thymidine. The stability of the N-glycosidic linkage in carbocyclic nucleosides makes them resistant to cleavage by nucleoside phosphorylases, a common route of degradation for conventional nucleosides. nih.govnih.gov This resistance enhances their intracellular half-life and bioavailability.

Cytidine (B196190) Deaminase (CDA): CDA catalyzes the deamination of cytidine to uridine. nih.gov Carbocyclic nucleosides have been investigated as inhibitors of CDA. While stable carbocyclic versions of some transition-state analogs are less effective than their ribose-containing counterparts, novel inhibitors built on a carbocyclic 1,3-diazepinone scaffold have been developed to study the enzyme's conformational preferences, demonstrating a binding preference for a south sugar pucker conformation. nih.govnih.gov

Specific Molecular Interactions and Ligand-Binding Modes

The inhibitory activity of nucleoside analogs is dictated by their precise interactions within the active site of target enzymes. For viral polymerases, the triphosphate analog binds to the nucleotide-binding site. The conformation of the carbocyclic ring, which mimics the sugar pucker of natural deoxynucleosides, is critical for proper positioning. nih.gov For HIV-1 RT, the binding of AZT-resistant enzymes to an AZTMP-terminated primer/template has been studied in detail. harvard.edu These studies suggest that resistance mechanisms can involve enhanced binding to the 3' end of the terminated primer, protecting it from exonuclease digestion. harvard.edu While crystal structures specifically for this compound are not widely available, modeling studies and structural data from related compounds confirm that these inhibitors occupy the same pocket as the natural substrate, with interactions governed by hydrogen bonding and hydrophobic contacts. nih.gov

Cellular Uptake and Intracellular Metabolic Activation Pathways

For a nucleoside analog to be effective, it must first enter the host cell and then be metabolically activated through a series of phosphorylation steps. Cellular uptake can occur through passive diffusion or, more commonly, via nucleoside transporter proteins embedded in the cell membrane. rsc.orgnih.gov The increased lipophilicity of carbocyclic nucleosides may facilitate uptake via passive diffusion. nih.gov

Once inside the cell, this compound must be converted to its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form. mdpi.comnih.gov This phosphorylation cascade is catalyzed by a series of cellular kinases, beginning with thymidine kinase for thymidine analogs. nih.govnih.gov

Intracellular Phosphorylation Pathway:

This compound → this compound monophosphate (cdTMP)

Enzyme: Thymidine Kinase (TK)

cdTMP → this compound diphosphate (cdTDP)

Enzyme: Thymidylate Kinase (TMK)

cdTDP → this compound triphosphate (cdTTP)

Enzyme: Nucleoside Diphosphate Kinase (NDPK)

This process is essential, as the triphosphate metabolite is the active species that inhibits the target viral polymerase. nih.gov Studies on other carbocyclic nucleosides, such as carbocyclic 3-deazaadenosine (B1664127), have shown that the triphosphate form is the major intracellular metabolite and can have a significantly longer intracellular half-life (2-3 hours) than the parent nucleoside, contributing to its sustained biological activity. nih.gov

Mechanisms of Nucleoside Analog Transport Across Cell Membranes

The journey of carbocyclic 3'-deoxythymidine analogs into the cell is a critical first step in their mechanism of action. Due to their hydrophilic nature, these compounds cannot freely diffuse across the lipid bilayer of cellular membranes. duke.edu Instead, their entry is facilitated by specialized membrane proteins known as nucleoside transporters (NTs). duke.eduresearchgate.net Mammalian cells possess two primary families of NTs: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). duke.edunih.gov

ENTs facilitate the transport of nucleosides down their concentration gradient, a process that does not require energy. nih.gov Conversely, CNTs are sodium-dependent and transport nucleosides against their concentration gradient into the cell. nih.gov The expression and substrate specificity of these transporters can vary significantly between different cell and tissue types, which can influence the uptake and, consequently, the activity of nucleoside analogs. nih.gov

While the precise transport mechanisms for carbocyclic 3'-deoxythymidine are not extensively detailed in the provided search results, the transport of nucleoside analogs, in general, is well-established to be mediated by these transporter families. nih.govnih.gov The structural modification in carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene (B1212753) group, is a key determinant of their interaction with these transporters. nih.gov This alteration can affect the analog's affinity for specific transporters, thereby influencing its intracellular concentration and subsequent therapeutic efficacy. For instance, some tumor cells exhibit a kinetic duality in nucleoside transport, possessing both high- and low-affinity transport systems, which can lead to a preferential uptake of certain nucleoside analogs in malignant cells compared to normal tissues. nih.gov

Intracellular Phosphorylation Cascades and Active Metabolite Generation

Once inside the cell, carbocyclic 3'-deoxythymidine, like other nucleoside analogs, is essentially a prodrug that must be converted into its pharmacologically active triphosphate form. nih.gov This bioactivation is a sequential process catalyzed by a cascade of intracellular kinases. nih.govnih.gov

Following the initial mono-phosphorylation, the resulting 5'-monophosphate is sequentially phosphorylated to its diphosphate and then its triphosphate form. The conversion of the monophosphate to the diphosphate is catalyzed by nucleoside monophosphate kinases (NMPKs). nih.gov In human cells, there are several NMPKs with varying substrate specificities, including thymidylate kinase (TMPK), which is responsible for phosphorylating thymidine monophosphate and its analogs. nih.gov

The final phosphorylation step, converting the diphosphate to the active triphosphate metabolite, is carried out by nucleoside diphosphate kinases (NDPKs). nih.gov NDPKs are generally less substrate-specific than dNKs and NMPKs and can phosphorylate a broad range of nucleoside diphosphates. nih.gov The resulting carbocyclic 3'-deoxythymidine triphosphate is the ultimate active metabolite that can interfere with cellular processes.

The following table summarizes the key enzymes involved in the phosphorylation cascade of thymidine analogs:

| Phosphorylation Step | Product | Key Enzyme Family | Specific Human Enzymes (Examples) |

| Initial Phosphorylation | 5'-Monophosphate | Deoxyribonucleoside Kinases (dNKs) | Thymidine Kinase 1 (TK1), Thymidine Kinase 2 (TK2) |

| Second Phosphorylation | 5'-Diphosphate | Nucleoside Monophosphate Kinases (NMPKs) | Thymidylate Kinase (TMPK) |

| Final Phosphorylation | 5'-Triphosphate | Nucleoside Diphosphate Kinases (NDPKs) | NDPK family (multiple isozymes) |

Structure Activity Relationship Sar Studies of Carbocyclic 3 Deoxythymidine Analogs

Methodological Frameworks for SAR Investigations

The exploration of structure-activity relationships (SAR) for carbocyclic-3'-deoxythymidine analogs employs a combination of experimental and computational methodologies. oncodesign-services.comresearchgate.net This dual approach allows for a comprehensive understanding of how structural modifications influence biological activity. patsnap.com

Experimental SAR studies form the foundation of these investigations. This involves the chemical synthesis of a series of analogs where specific parts of the this compound molecule are systematically altered. oncodesign-services.com These modifications can include changes to the carbocyclic ring, the substituent at the 3'-position, the nucleobase, and the stereochemistry of the molecule. Following synthesis, the biological activity of each analog is determined through various in vitro assays, such as enzyme inhibition assays or cell-based antiviral or anticancer screens. oncodesign-services.comnih.gov The resulting data, which typically includes metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), is then analyzed to identify structural features that correlate with increased or decreased activity. nih.govnih.gov

Computational SAR studies , particularly quantitative structure-activity relationship (QSAR) modeling, complement the experimental data. nih.govnih.gov These in silico methods use statistical and machine learning techniques to build mathematical models that correlate the chemical structures of the analogs with their observed biological activities. nih.govnih.gov Molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules, are calculated and used to develop these models. nih.gov Well-constructed QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs and prioritizing synthetic efforts. collaborativedrug.comnih.gov This iterative process of design, synthesis, testing, and computational analysis is a hallmark of modern drug discovery. patsnap.com

Conformational Effects of the Carbocyclic Ring on Biological Activity

The increased flexibility of the carbocyclic ring compared to the furanose ring can be advantageous, allowing the analog to adopt a conformation that is optimal for binding to the active site of a target enzyme. nih.gov However, this flexibility can also be a drawback if it leads to a multitude of conformations, only a small fraction of which are biologically active. Therefore, a key aspect of SAR studies is to understand and control the conformational preferences of the carbocyclic ring to enhance biological efficacy.

Analysis of Sugar Pucker Conformations (e.g., North vs. South)

The conformation of the five-membered ring in nucleosides and their carbocyclic analogs is described by a concept known as pseudorotation, which characterizes the out-of-plane puckering of the ring atoms. colostate.edu The two most prevalent conformations are termed North (N-type) and South (S-type). In natural deoxyribonucleosides, the sugar typically adopts a South (C2'-endo) conformation, which is characteristic of B-form DNA. nih.govglenresearch.com Conversely, ribonucleosides favor a North (C3'-endo) conformation, found in A-form RNA. nih.govglenresearch.com

In carbocyclic nucleosides, the absence of the 4'-oxygen atom alters the energetic balance between the North and South conformations. nih.govtandfonline.com Studies have shown that the cyclopentane (B165970) ring in some carbocyclic nucleosides has a higher preference for the North-type conformation compared to the furanose ring of their natural counterparts. nih.govtandfonline.com This conformational bias can have profound implications for biological activity. For an analog to be an effective substrate for a DNA polymerase, for instance, it generally needs to adopt a South-like conformation to mimic the natural substrate, dNTP. nih.gov

Conformationally locked nucleosides, where the carbocyclic ring is constrained to either a North or South pucker, have been instrumental in dissecting the importance of sugar conformation. oup.comtandfonline.com For example, studies with adenosine (B11128) deaminase have shown that the enzyme preferentially binds and deaminates a conformationally locked North analog over its South counterpart, consistent with crystallographic data showing the natural substrate bound in a North conformation. tandfonline.com Similarly, for HIV reverse transcriptase, nucleotides with a 3'-terminal South pucker are more readily excised, a mechanism of drug resistance. nih.gov Therefore, designing this compound analogs with a specific and stable sugar pucker is a key strategy in SAR studies to optimize their interaction with target enzymes and enhance their therapeutic potential.

Significance of Substituent Identity at the 3'-Position

The identity of the substituent at the 3'-position of this compound analogs is a critical determinant of their biological activity. In natural nucleosides, the 3'-hydroxyl group is essential for the formation of the phosphodiester bond during nucleic acid synthesis. For nucleoside analogs that act as chain terminators, modification or replacement of this 3'-hydroxyl group is a common strategy.

Studies have explored a range of substituents at the 3'-position of deoxythymidine analogs, including heterocyclic rings. nih.gov For example, the synthesis of 3'-deoxythymidine (B150655) analogs with a pyrrol-1-yl, 1,2,4-triazol-4-yl, pyrazol-1-yl, or imidazol-1-yl group at the 3'-position has been reported. nih.gov While only the 3'-pyrrol-1-yl derivative showed marginal anti-HIV activity, these studies highlight the sensitivity of biological activity to the nature of the 3'-substituent. nih.gov The size, stereochemistry, and electronic properties of the substituent can all influence the binding affinity of the analog to the target enzyme. acs.org

Furthermore, the synthesis of carbocyclic analogs of 3'-amino-3'-deoxythymidine (B22303) has been described, indicating another avenue for modification at this crucial position. acs.org The exploration of different functional groups at the 3'-position remains a key area of research in the development of potent and selective carbocyclic nucleoside analogs.

Impact of Stereochemical Configuration on Efficacy and Selectivity

The stereochemical configuration of carbocyclic nucleoside analogs is a crucial factor that profoundly influences their biological efficacy and selectivity. wikipedia.orgnih.gov Since enzymes are chiral macromolecules, they often exhibit a high degree of stereospecificity, meaning they can differentiate between enantiomers (non-superimposable mirror images) of a substrate or inhibitor. wikipedia.org This is particularly true for enzymes involved in nucleic acid metabolism, such as polymerases and kinases.

A prominent example of the importance of stereochemistry is seen with the anti-HIV drug abacavir (B1662851). wikipedia.org It was developed from the racemic mixture of carbovir (B1146969), and subsequent studies revealed that only the (-)-enantiomer is biologically active against HIV. wikipedia.org The (+)-enantiomer is inactive. This highlights that the precise three-dimensional arrangement of the atoms in the carbocyclic ring and the attached nucleobase is critical for effective binding to the target enzyme, HIV reverse transcriptase.

Contribution of Nucleobase Modifications to Biological Activity

Modifications to the nucleobase of carbocyclic nucleoside analogs represent a significant strategy for altering their biological activity, selectivity, and metabolic stability. mdpi.comfrontiersin.org While the carbocyclic ring mimics the sugar moiety of natural nucleosides, the nucleobase is responsible for recognition by many enzymes and for the hydrogen bonding patterns in nucleic acid structures. nih.gov

A wide range of modifications to the pyrimidine (B1678525) ring of thymidine (B127349) has been explored in the context of carbocyclic analogs. These modifications can include:

Substitution at the C-5 position: The introduction of various substituents at the C-5 position of the uracil (B121893) ring is a common strategy. mdpi.com The nature, size, and lipophilicity of the substituent can significantly impact the antiviral or antibacterial activity of the analog. mdpi.com For example, in a series of 5-substituted uracil derivatives, the length and structure of the substituent at the C-5 position were found to be critical for their antimycobacterial activity. mdpi.com

Modifications to the pyrimidine ring itself: More extensive changes to the nucleobase, such as the introduction of fused heterocyclic rings (etheno derivatives), can create novel compounds with unique biological properties. frontiersin.org These modifications alter the shape, electronic distribution, and hydrogen-bonding capabilities of the nucleobase, potentially leading to new mechanisms of action or improved affinity for target enzymes. frontiersin.org

Replacement of the pyrimidine ring: In some cases, the entire pyrimidine ring can be replaced with other heterocyclic systems, such as 1,2,3-triazoles or 1,2,4-triazoles. acs.orgsigmaaldrich.com This can lead to the discovery of compounds with novel antiviral activities. For instance, a 1,2,3-triazole carbocyclic nucleoside analog exhibited potent activity against vaccinia virus. sigmaaldrich.com

These nucleobase modifications can influence several factors, including:

Enzyme recognition: Changes to the nucleobase can affect how the analog is recognized and processed by viral or cellular enzymes, such as kinases that are required for the activation of the prodrug to its active triphosphate form. nih.gov

Target enzyme inhibition: The modified nucleobase can interact differently with the active site of the target enzyme (e.g., viral polymerase), potentially leading to enhanced inhibition. nih.gov

Metabolic stability: Modifications can protect the nucleoside analog from degradation by enzymes such as pyrimidine nucleoside phosphorylase, thereby increasing its half-life in the body. nih.gov

The systematic exploration of nucleobase modifications is a crucial component of SAR studies for this compound analogs, offering a powerful approach to fine-tune their biological profiles.

Quantitative Correlation between Molecular Structure and Enzyme Inhibition Kinetics

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational framework for establishing a quantitative correlation between the molecular structure of this compound analogs and their enzyme inhibition kinetics. nih.govnih.gov These models translate the complex interplay of structural features into mathematical equations that can predict the biological activity of new, untested compounds. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov In the context of enzyme inhibition, QSAR models aim to correlate molecular descriptors with experimentally determined inhibition constants (e.g., Ki or IC50 values). nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Assembly: A series of this compound analogs with known enzyme inhibitory activities is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These descriptors can be categorized as:

Constitutional: Describing the basic molecular composition (e.g., molecular weight, number of atoms).

Topological: Representing the connectivity of atoms in the molecule.

Geometrical: Describing the 3D shape and size of the molecule.

Quantum Chemical: Derived from quantum mechanics calculations, these descriptors provide information about the electronic properties of the molecule, such as frontier molecular orbital energies (HOMO and LUMO) and charge distributions. nih.gov

Hydrophobicity: Describing the lipophilicity of the molecule, which influences its transport and binding to hydrophobic pockets in enzymes. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to identify the subset of descriptors that best correlates with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques and by testing its ability to predict the activity of compounds not used in the model-building process. nih.gov

Successful QSAR models can provide valuable insights into the mechanism of action of the inhibitors. For example, a QSAR study on a series of indane carbocyclic nucleosides revealed that their anticancer activity was primarily dependent on the lowest unoccupied molecular orbital (LUMO) energy and the solvent-accessible hydrophobic surface area. nih.gov This suggests that the electronic properties and hydrophobicity of the analogs are key determinants of their ability to inhibit cancer cell proliferation.

By establishing a quantitative link between structure and activity, QSAR models serve as a valuable tool in the rational design of more potent and selective this compound analogs as enzyme inhibitors.

Interactive Data Table: SAR of this compound Analogs

Below is a representative data table illustrating the structure-activity relationships of various this compound analogs. The inhibitory concentrations (IC50) against different viral or cellular targets are provided.

| Compound | R1 (3'-Position) | R2 (5-Position of Thymine) | Stereochemistry | Target | IC50 (µM) |

| 1 | H | CH3 | Racemic | HIV-1 RT | >100 |

| 2 | N3 | CH3 | (-) | HIV-1 RT | 0.05 |

| 3 | N3 | CH3 | (+) | HIV-1 RT | >50 |

| 4 | OH | CH3 | Racemic | HSV-1 | 15 |

| 5 | F | CH3 | (-) | HBV Pol | 2.5 |

| 6 | H | Br | Racemic | VZV | 8 |

| 7 | H | I | Racemic | CMV | 12 |

| 8 | OH | CF3 | (-) | L1210 Cells | 5.2 |

Note: The data in this table is illustrative and compiled from various potential research findings in the field. It is intended to demonstrate the principles of SAR and may not represent actual experimental values from a single study.

Preclinical Mechanistic Efficacy Studies of Carbocyclic 3 Deoxythymidine Analogs

In Vitro Inhibition of Viral Pathogen Replication

The antiviral activity of carbocyclic-3'-deoxythymidine and its analogs has been a subject of significant research, particularly focusing on their ability to inhibit the replication of various viral pathogens in vitro. These studies are crucial for understanding the potential therapeutic applications of these compounds.

Human Immunodeficiency Virus (HIV) Activity

The discovery of azidothymidine's (AZT) activity against the human immunodeficiency virus (HIV) spurred the development of other thymidine (B127349) analogs, including carbocyclic variations. nih.gov One such analog, 3'-fluoro-3'-deoxythymidine (FLT), demonstrated higher antiviral potency against HIV-1 than AZT in in vitro studies using MT-4 cells and peripheral blood lymphocytes. nih.gov FLT was found to have 2.5-fold higher efficacy than zidovudine (B1683550) (AZT) with a similar selectivity index. nih.gov

Carbovir (B1146969), a carbocyclic analog of guanosine (B1672433), has also been extensively studied. The biologically active form for inhibiting HIV-1 replication is its minus optical isomer, (-)-carbovir (B125634). nih.gov In H9 cells infected with the HTLV-IIIb strain of HIV, (-)-carbovir required a concentration of 0.8 microM to reduce reverse transcriptase activity by 50%. nih.gov

Combination studies have also been conducted to explore synergistic effects. The combination of 3'-azido-2',3'-deoxythymidine (B150655) and carbovir synergistically inhibited HIV-1 replication in C3 and Jurkat cells, as well as in human peripheral blood mononuclear cells. unc.edu Similarly, 3'-fluoro-3'deoxythymidine (FLT) in two- and three-drug combinations with recombinant soluble CD4 and recombinant interferon-alpha showed synergistic inhibition of HIV-1. nih.gov

It's important to note that some analogs are designed to overcome the toxicity issues associated with earlier nucleoside analogs, which often arise from phosphorylation by cellular kinases. nih.gov Truncated carbocyclic thymidine analogs lacking the 4'-hydroxymethyl group have been synthesized with this goal in mind. nih.gov

Table 1: In Vitro Anti-HIV Activity of this compound and Analogs

| Compound | Virus Strain | Cell Line | EC50 (µM) |

| (-)-Carbovir | HTLV-IIIb | H9 | 0.8 |

| 3'-fluoro-3'-deoxythymidine (FLT) | HIV-1 | MT-4, Peripheral Blood Lymphocytes | - |

EC50: 50% effective concentration. Data not always available in this specific format in the provided search results.

Herpes Simplex Virus (HSV) Activity

Information specifically detailing the in vitro activity of this compound analogs against Herpes Simplex Virus (HSV) was not prominently available in the initial search results. While the broader class of nucleoside analogs has shown activity against HSV, specific data for this compound derivatives was not found.

Hepatitis B Virus (HBV) Activity

The initial search did not yield specific results on the in vitro inhibition of Hepatitis B Virus (HBV) by this compound analogs. While nucleoside analogs are a known class of anti-HBV agents, data for this specific carbocyclic compound was not present.

Activity against Other Viral Pathogens (e.g., Influenza Viruses, Coxsackievirus, Vaccinia Virus)

The carbocyclic analog of 3-deazaadenosine (B1664127) (C-c3Ado) has demonstrated broad-spectrum antiviral activity. In vitro, it inhibited the replication of several DNA and RNA viruses, including vaccinia virus, at concentrations of 0.2-1 microgram/ml. nih.gov

Evaluation of Antiviral Selectivity and Specificity

A key aspect of antiviral drug development is ensuring that the compound selectively targets viral processes without causing significant harm to host cells. For instance, the combination of 3'-azido-2',3'-deoxythymidine and carbovir, while synergistically inhibiting HIV-1, also produced synergistic cytotoxicity in human peripheral blood mononuclear cells, highlighting the importance of evaluating selectivity. unc.edu

Detailed Mechanistic Investigations of Antiviral Effects

The primary mechanism of action for many nucleoside analogs, including this compound analogs, involves the inhibition of viral reverse transcriptase. nih.gov Following entry into the cell, these compounds are phosphorylated to their active triphosphate form. This active form then acts as a competitive inhibitor of the viral reverse transcriptase.

In the case of HIV, 3'-azido-3'-deoxythymidine (AZT), as a triphosphate, inhibits the reverse transcriptase of HTLV-III/LAV. nih.gov This inhibition prevents the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. The effect of the timing of drug addition, both before and after infection, has been studied for compounds like (-)-carbovir and 3'-azido-3'-deoxythymidine to better understand their mechanism. nih.gov

Some studies suggest that certain analogs may have secondary mechanisms of action. For example, when two TIBO analogs were used in combination with AZT, they showed high synergy against HIV-1 in cell culture, but this synergy was not observed in biochemical assays using recombinant HIV-1 reverse transcriptase. This suggests a potential secondary mechanism distinct from direct reverse transcriptase inhibition.

Metabolic Pathways and Cellular Pharmacology of Carbocyclic 3 Deoxythymidine

Intracellular Anabolism of Carbocyclic-3'-deoxythymidine to Active Forms

For nucleoside analogs to exert their biological effects, they must typically be converted intracellularly to their active triphosphate forms. This process, known as anabolism, involves a series of phosphorylation steps catalyzed by cellular kinases. researchgate.net In the case of this compound, it is anticipated to undergo a similar activation pathway to other carbocyclic nucleosides.

The initial and often rate-limiting step is the conversion to the monophosphate derivative. While many nucleoside analogs are phosphorylated by specific nucleoside kinases, studies on the carbocyclic guanosine (B1672433) analog, carbovir (B1146969), have revealed that a cytosolic 5'-nucleotidase can catalyze this initial phosphorylation. nih.gov It is plausible that this compound is also a substrate for this or other cellular kinases, such as thymidine (B127349) kinase. However, the efficiency of this initial step can be significantly lower than that for the natural nucleoside, as observed with 2',3'-dideoxy-2',3'-didehydrothymidine (d4T), which has a much lower affinity for thymidine kinase compared to thymidine. nih.gov

Table 1: Postulated Anabolic Pathway of this compound

| Step | Precursor | Product | Key Enzyme(s) (Postulated) |

| 1 | This compound | This compound monophosphate | Thymidine Kinase, 5'-Nucleotidase |

| 2 | This compound monophosphate | This compound diphosphate (B83284) | Thymidylate Kinase |

| 3 | This compound diphosphate | This compound triphosphate | Nucleoside Diphosphate Kinase |

Catabolic Pathways and Degradation Mechanisms

The intracellular persistence of the active triphosphate form of a nucleoside analog is determined by the balance between its formation (anabolism) and its degradation (catabolism). The carbocyclic nature of this compound renders its glycosidic bond resistant to cleavage by nucleoside phosphorylases, a common degradation pathway for conventional nucleosides. nih.gov

However, the phosphorylated metabolites are subject to dephosphorylation by intracellular phosphatases and 5'-nucleotidases. mdpi.com This process can lead to the inactivation of the drug and its efflux from the cell. For instance, the triphosphate metabolites of both d4T and 3'-azido-3'-deoxythymidine (AZT) have intracellular half-lives of approximately 200 minutes, and this rate of dephosphorylation governs their elimination from cells. nih.gov

Furthermore, while the carbocyclic ring itself is stable, modifications to the pyrimidine (B1678525) base could potentially occur, although specific catabolic pathways for the thymine (B56734) moiety of this compound have not been elucidated. It is important to note that the catabolism of the related nucleoside analog, 3'-azido-3'-deoxythymidine (AZT), involves the formation of its 5'-O-glucuronide in the liver, a major route of elimination. acs.org Whether this compound undergoes similar phase II metabolism warrants further investigation.

Interplay with Endogenous Deoxyribonucleotide and Ribonucleotide Pools

The intracellular pools of natural deoxyribonucleotides (dNTPs) and ribonucleotides (rNTPs) can significantly influence the phosphorylation and, consequently, the activity of nucleoside analogs. The enzymes responsible for the anabolism of this compound are also involved in the synthesis of endogenous dNTPs. Therefore, competition for these enzymes can occur.

Studies with the carbocyclic analog carbovir have shown that the presence of other nucleosides, such as 2',3'-dideoxyinosine and 2',3'-dideoxyguanosine, can lead to an increased accumulation of carbovir nucleotides. nih.gov This suggests a complex interplay where the metabolism of one nucleoside can modulate the activation of another, potentially by affecting the levels of intracellular nucleotides that act as allosteric regulators of the activating enzymes.

Modulatory Effects of this compound Metabolites on Cellular Enzymes

The primary mechanism of action for many nucleoside analog triphosphates is the inhibition of DNA polymerases. It is highly probable that this compound triphosphate acts as a competitive inhibitor of cellular and/or viral DNA polymerases with respect to the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of the analog into a growing DNA chain would lead to chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

Table 2: Potential Enzyme Targets for this compound Metabolites

| Metabolite | Potential Enzyme Target (Postulated) | Mode of Action (Postulated) |

| This compound triphosphate | DNA Polymerases (Cellular/Viral) | Competitive Inhibition, Chain Termination |

| This compound monophosphate/diphosphate/triphosphate | Thymidylate Kinase, other Nucleotide Kinases | Inhibition |

Mechanisms of Acquired Drug Resistance to Carbocyclic 3 Deoxythymidine Analogs

Molecular Basis of Viral Resistance Development to Nucleoside Analogs

Nucleoside Reverse Transcriptase Inhibitors (NRTIs), a class that includes carbocyclic-3'-deoxythymidine analogs, are prodrugs that must be phosphorylated by host cell kinases to their active triphosphate form. nih.govnih.govnih.gov These active metabolites mimic natural deoxynucleoside triphosphates (dNTPs) and are incorporated by the viral reverse transcriptase (RT) into the growing viral DNA chain. nih.govwikipedia.org This incorporation leads to chain termination, as the analogs lack the 3'-hydroxyl group necessary for the next phosphodiester bond formation, thus halting viral replication. plos.org

Viruses have evolved two primary molecular mechanisms to develop resistance to NRTIs:

Enhanced Discrimination: The mutant reverse transcriptase enzyme develops a greater ability to distinguish between the natural dNTP substrate and the NRTI triphosphate analog. nih.govnih.gov This selective attrition reduces the rate of incorporation of the antiviral drug, allowing DNA synthesis to proceed with the natural nucleosides. wikipedia.org This mechanism is often conferred by mutations within the dNTP-binding pocket of the RT enzyme, altering its affinity for the drug. nih.govnih.gov A key example is the M184V mutation in HIV RT, which confers high-level resistance to lamivudine (B182088) and emtricitabine. wikipedia.orgnih.gov

Primer Unblocking (Excision): This mechanism involves the enhanced removal of the chain-terminating NRTI that has already been incorporated into the viral DNA. plos.orgnih.gov The reverse transcriptase, through its phosphorolytic activity, can excise the incorporated drug monophosphate, using ATP or pyrophosphate (PPi) as a phosphate (B84403) donor. plos.orgasm.org This "unblocks" the primer, allowing DNA synthesis to resume. Mutations associated with this mechanism, often called thymidine (B127349) analogue mutations (TAMs), are typically selected by drugs like zidovudine (B1683550) (ZDV) and stavudine (B1682478) (d4T) and can confer broad cross-resistance to other NRTIs. nih.gov

These resistance pathways are not mutually exclusive, and the accumulation of multiple mutations can lead to high-level resistance against a wide range of nucleoside analogs. nih.govnih.gov

Specific Mechanisms of Resistance to this compound Analogs

Resistance to carbocyclic nucleoside analogs, such as the anti-HIV agent abacavir (B1662851) (a carbocyclic guanosine (B1672433) analog, but its resistance profile involves mutations relevant to thymidine analogs), involves specific genetic changes in the viral target enzyme. nih.gov In vitro studies to generate resistance to the carbocyclic nucleoside 1592U89 (abacavir) showed that multiple mutations in the reverse transcriptase were necessary to achieve a significant reduction in susceptibility. nih.gov

The development of resistance to this compound analogs and related carbocyclic nucleosides is directly linked to the selection of specific mutations in the viral reverse transcriptase. A combination of mutations is often required to confer clinically significant resistance. nih.gov

Key mutations identified through in vitro selection and clinical observation include:

M184V: This is often the first mutation selected and confers low-level resistance to carbocyclic nucleosides like abacavir. nih.gov While it is a primary resistance mutation for lamivudine and emtricitabine, it also contributes to resistance pathways for other NRTIs. nih.gov

K65R: This mutation reduces the affinity of the reverse transcriptase for several NRTIs. nih.gov

L74V: This mutation also contributes to reduced susceptibility. nih.govnih.gov

Y115F: Selected in combination with other mutations, it adds to the resistance profile. nih.gov

The presence of multiple mutations, such as the double mutants K65R/M184V or L74V/M184V, and the triple mutant L74V/Y115F/M184V, results in progressively higher levels of resistance (7- to 11-fold) to carbocyclic nucleosides. nih.gov Some of these resistant variants also show cross-resistance to other NRTIs like didanosine (B1670492) and ddC, but not typically to thymidine analogs like zidovudine (AZT) or stavudine (d4T). nih.gov

| Mutation | Effect on Susceptibility to Carbocyclic Nucleosides | Associated Resistance Mechanism | Reference |

|---|---|---|---|

| M184V | Confers low-level resistance alone; contributes to higher resistance in combination. | Enhanced discrimination against the drug. nih.govnih.gov | nih.gov |

| K65R | Contributes to resistance, often in combination with other mutations. | Enhanced discrimination; reduces affinity of RT for the drug. nih.gov | nih.gov |

| L74V | Selected with other mutations (e.g., M184V) to increase resistance. | Enhanced discrimination. nih.govnih.gov | nih.gov |

| Y115F | Contributes to resistance as part of a multi-mutation pattern (e.g., with L74V and M184V). | Alters the dNTP-binding pocket. nih.govnih.gov | nih.gov |

| Multi-mutant (e.g., L74V/Y115F/M184V) | Confers 7- to 11-fold reduction in susceptibility. | Cumulative effect of multiple discrimination mutations. | nih.gov |

For any nucleoside analog to exert its antiviral effect, it must undergo a series of metabolic activation steps within the host cell. nih.gov These drugs are pro-drugs that rely on cellular enzymes, primarily kinases, for their sequential phosphorylation to the active triphosphate form. nih.govnih.gov Resistance can therefore arise not only from mutations in the viral target but also from adaptations in the host cell's metabolic pathways. nih.govki.se

Mechanisms of resistance at the cellular level include:

Altered Drug Transport: Nucleoside analogs typically enter the cell via specific nucleoside transporter proteins. nih.govnih.gov Down-regulation or mutation of these transporters can reduce the intracellular concentration of the drug, limiting its access to the metabolic activation machinery. nih.govmdpi.com

Deficient Activation: The first phosphorylation step is often the rate-limiting step in the activation of nucleoside analogs. nih.gov A deficiency in the specific cellular kinase responsible for this initial step (e.g., deoxycytidine kinase for certain analogs) is a well-established mechanism of resistance. ki.se Cells with lower kinase activity will produce less of the active triphosphate drug, thereby reducing its antiviral efficacy. ki.semdpi.com

Enhanced Drug Efflux or Catabolism: Cells can develop resistance by increasing the activity of efflux pumps that actively remove the drug from the cell or by upregulating enzymes that catabolize (break down) the nucleoside analog into inactive forms. numberanalytics.commusechem.com

While much of the detailed research on metabolic resistance comes from the field of cancer chemotherapy, the principles are directly applicable to antiviral nucleoside analogs, as they share the same host cell activation pathways. nih.govki.semusechem.com

Research Strategies for Overcoming Resistance Phenotypes

Combating the development of resistance to this compound analogs and other antivirals requires a multi-pronged approach focused on both preventing the emergence of resistance and treating infections caused by resistant viral strains. longdom.orgnumberanalytics.com

Key research strategies include:

Combination Therapy: Using multiple antiviral drugs with different mechanisms of action simultaneously is a cornerstone of modern antiviral treatment, particularly for HIV. longdom.orgnumberanalytics.com This approach makes it statistically more difficult for a virus to develop the multiple mutations needed to confer resistance to all drugs in the regimen. longdom.org

Development of Novel Analogs: A primary strategy involves the rational design of new nucleoside analogs that can bypass existing resistance mechanisms. musechem.comnih.gov This could involve creating molecules that are less susceptible to excision by mutant RTs or that bind with high affinity even to mutated enzyme pockets.

Targeted Drug Delivery: Innovative drug delivery systems, such as encapsulating active triphosphates of nucleoside analogs (NATP) in nanogels, are being explored. nih.gov This strategy aims to bypass resistance mechanisms related to cellular uptake and activation by delivering the already-phosphorylated, active form of the drug directly into the cytoplasm of target cells. nih.gov

Host-Targeting Therapies: An alternative to targeting viral enzymes is to target host cell factors that the virus needs for replication. numberanalytics.com This approach may have a higher genetic barrier to resistance, as the virus would need to adapt to a change in a host protein, which mutates far less frequently than viral proteins.

Personalized Medicine: Advances in genotyping allow for the rapid identification of resistance mutations in a patient's viral population. numberanalytics.com This information can guide the selection of a treatment regimen that is most likely to be effective, avoiding the use of drugs to which the virus is already resistant. numberanalytics.com

Continued research into the structural and molecular basis of drug-enzyme interactions and viral evolution is essential for staying ahead of antiviral resistance. nih.gov

Prodrug Strategies for Enhanced Delivery and Efficacy of Carbocyclic 3 Deoxythymidine Analogs

Rationale for Prodrug Design in Nucleoside Analog Development

Nucleoside analogs like Carbocyclic-3'-deoxythymidine require intracellular phosphorylation to their corresponding 5'-mono-, di-, and triphosphate forms to exert their therapeutic effect. The triphosphate metabolite is the active species that typically inhibits viral polymerases or serves as a DNA chain terminator. However, the clinical efficacy of these analogs is frequently limited by several factors that prodrug design seeks to address:

Inefficient Phosphorylation: The initial phosphorylation step, converting the nucleoside to its 5'-monophosphate, is catalyzed by cellular nucleoside kinases. This step is often slow and inefficient for nucleoside analogs, acting as the rate-limiting step in the activation pathway. nih.gov The structural modifications that define these analogs, such as the carbocyclic ring in place of the furanose oxygen, can reduce their affinity for the natural enzymes. nih.govresearchgate.net

Poor Membrane Permeability: As hydrophilic molecules, nucleoside analogs struggle to passively diffuse across the lipophilic cell membrane. While they can use specific plasma membrane nucleoside transporters to enter cells, this process can be saturable and inefficient. nih.gov Furthermore, their phosphorylated forms (nucleotides) are negatively charged, which effectively traps them outside the cell, making direct administration of the active form unviable due to low oral bioavailability and inability to cross cell membranes. nih.govresearchgate.net

Metabolic Instability: Nucleoside analogs can be susceptible to degradation by catabolic enzymes in the plasma and target tissues, reducing their biological half-life before they can be activated. nih.gov The carbocyclic nature of compounds like this compound imparts significant stability to the glycosidic bond, but other parts of the molecule can still be subject to metabolism. nih.gov

A prodrug approach circumvents these barriers by chemically modifying the nucleoside analog into a more lipophilic, stable precursor. This precursor can more readily enter the cell, where it is then metabolized to release the nucleoside or, more advantageously, its monophosphate, thereby bypassing the problematic initial phosphorylation step. nih.govnih.gov

Phosphoramidate (B1195095) Prodrug Technologies (e.g., ProTides)

The phosphoramidate ProTide technology is a highly successful prodrug approach designed to deliver nucleoside monophosphates into cells, bypassing the initial and often rate-limiting kinase-dependent activation step. acs.orgnih.gov This strategy has been applied to a wide array of nucleoside analogs, including dideoxynucleosides and carbocyclic derivatives, significantly enhancing their therapeutic potency. acs.orgnih.gov

The ProTide technology, pioneered by Professor Chris McGuigan, masks the charges of the phosphate (B84403) group with an aryl moiety and an amino acid ester. nih.govwikipedia.org This chemical structure renders the entire construct lipophilic and capable of passive diffusion across the cell membrane. Once inside the cell, the ProTide is designed to undergo a specific enzymatic cascade to release the nucleoside monophosphate. nih.gov

While structure-activity relationship (SAR) studies were initially focused on pyrimidine (B1678525) nucleosides like AZT and d4T, the technology has been successfully extended to purine (B94841) analogs and various carbocyclic nucleosides, such as carbocyclic adenosine (B11128) derivatives and abacavir (B1662851). nih.gov These studies have consistently shown that ProTides can lead to a marked enhancement of antiviral potency. nih.gov The application of this technology to a carbocyclic thymidine (B127349) analog would involve the synthesis of an aryloxy phosphoramidate derivative at the 5'-hydroxyl position of the carbocyclic ring.

Table 1: Key Features of ProTide Technology

| Feature | Description | Rationale |

|---|---|---|

| Structure | A phosphate group masked by an aryl group and an amino acid ester. nih.gov | Increases lipophilicity for passive diffusion across cell membranes. |

| Target | Delivers the nucleoside 5'-monophosphate intracellularly. wikipedia.org | Bypasses the often inefficient and rate-limiting first phosphorylation step. nih.gov |

| Activation | Multi-step enzymatic cleavage. nih.gov | Ensures release of the active moiety only after cellular entry. |

| Applicability | Broad, including pyrimidine, purine, and carbocyclic nucleoside analogs. nih.gov | Demonstrates versatility and wide therapeutic potential. |

CycloSal-Pronucleotide Approaches and their Enzymatic Activation

The cycloSal-pronucleotide approach is another prominent strategy for the intracellular delivery of nucleoside monophosphates. uni-hamburg.de This method utilizes a salicyl alcohol derivative to act as a cyclic, bifunctional masking unit for the phosphate group of a nucleotide. uni-hamburg.de The resulting cycloSal-phosphate triester is a lipophilic molecule that can permeate the cell membrane. researchgate.net

Once inside the cell, the cycloSal moiety is designed to be cleaved, releasing the nucleoside monophosphate. The release mechanism can be purely chemical, triggered by hydrolysis that leads to a highly reactive intermediate which spontaneously breaks down. uni-hamburg.de Alternatively, "third-generation" cycloSal prodrugs are designed for enzymatic activation. In this approach, a substituent on the aromatic ring of the cycloSal mask is enzymatically modified (e.g., by an esterase), which in turn triggers the chemical hydrolysis and release of the nucleotide. uni-hamburg.de

This strategy has been successfully applied to carbocyclic analogs of 3'-azido-3'-deoxythymidine (AZT), which are structurally very similar to this compound. researchgate.net These studies demonstrated that the nucleoside analogs could be converted into their membrane-permeable cycloSal-phosphate triesters, aiming to bypass the first intracellular phosphorylation step. researchgate.net This provides strong evidence for the applicability of the cycloSal approach to other carbocyclic thymidine analogs.

Table 2: Generations of CycloSal-Pronucleotides

| Generation | Activation Mechanism | Key Feature |

|---|---|---|

| First | Chemically-driven hydrolysis. uni-hamburg.de | A drug concentration equilibrium forms across the cell membrane. uni-hamburg.de |

| Second ("Lock-in") | Chemically-driven hydrolysis. uni-hamburg.de | Designed to be "trapped" inside the cell after initial hydrolysis, increasing intracellular concentration. uni-hamburg.de |

| Third | Enzymatic cleavage followed by chemical hydrolysis. uni-hamburg.de | The prodrug is stable until an enzyme converts a substituent on the cycloSal ring, triggering release. uni-hamburg.de |

Design of Lipophilic Prodrug Formulations

These lipophilic prodrugs are designed to passively diffuse across cell membranes more effectively than the parent drug. The lipophilic promoiety is typically attached via an ester or amide linkage that can be cleaved by intracellular enzymes, such as esterases, to release the active drug. researchgate.net This approach can be applied to various functional groups on the this compound molecule, such as the 5'-hydroxyl group.

Furthermore, increasing the lipophilicity of a drug is a key strategy for improving its encapsulation in lipid-based drug delivery systems like liposomes or nanoparticles. nih.govresearchgate.net These formulations can protect the drug from enzymatic degradation in the plasma and potentially target it to specific tissues. nih.gov The design of lipophilic prodrugs of this compound could therefore not only improve its intrinsic membrane permeability but also enable advanced formulation strategies.

Enzymatic Activation and Intracellular Release Mechanisms of Prodrugs

The success of a prodrug strategy hinges on its efficient and selective conversion into the active drug within the target cell. nih.gov The activation pathways for the major pronucleotide technologies are well-characterized and rely on a cascade of common intracellular enzymes. acs.org

ProTide Activation: The intracellular release of a nucleoside monophosphate from a phosphoramidate ProTide follows a specific three-step enzymatic pathway:

Ester Hydrolysis: The process is initiated by an esterase, typically Cathepsin A (CTSA) or Carboxylesterase 1 (CES1), which hydrolyzes the amino acid ester moiety to yield a carboxylate intermediate. acs.orgyoutube.com

Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, leading to the displacement of the aryl group (e.g., phenol) and the formation of a transient, unstable cyclic intermediate. youtube.com

P-N Bond Cleavage: The final step is the hydrolysis of the P-N bond of the amino acid remnant by a phosphoramidase enzyme, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), which releases the free nucleoside 5'-monophosphate. nih.gov

CycloSal-Pronucleotide Activation: The release mechanism for cycloSal prodrugs depends on their design:

For chemically-activated versions, hydrolysis of an ester bond within the cycloSal system creates a carboxylic acid, which then attacks the phosphorus atom, leading to the breakdown of the cyclic structure and release of the nucleotide. uni-hamburg.de

For enzymatically-triggered versions, an initial enzymatic reaction (e.g., by an esterase) on a substituent of the salicyl alcohol ring is required. uni-hamburg.de This conversion activates the system, making it susceptible to the subsequent chemical hydrolysis cascade that liberates the nucleoside monophosphate. uni-hamburg.de

These enzymatic pathways are crucial as the expression levels of the activating enzymes can vary significantly between different tissues and cell types, influencing the efficacy and potential toxicity of the prodrug. acs.org

Computational and Biophysical Characterization of Carbocyclic 3 Deoxythymidine and Its Analogs

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. biointerfaceresearch.comnih.gov This method is instrumental in structure-based drug design for scoring the binding affinity and analyzing the interaction patterns of potential inhibitors like Carbocyclic-3'-deoxythymidine with their biological targets. researchgate.netscilit.combiointerfaceresearch.com For carbocyclic nucleoside analogues, key targets include viral enzymes such as HIV reverse transcriptase (RT) and various DNA polymerases, as well as cellular enzymes like thymidine (B127349) kinase, which is responsible for the initial phosphorylation step required for activation. researchgate.netnih.gov

Docking simulations of nucleoside analogues into the active site of enzymes like HIV-1 RT reveal critical interactions that govern binding. The binding site is a highly conserved hydrophobic pocket. For an inhibitor like this compound triphosphate (the active form), the thymine (B56734) base is expected to form hydrogen bonds with the protein backbone, mimicking the interactions of the natural substrate, deoxythymidine triphosphate (dTTP).

Key interactions for thymidine-like analogues in the HIV-1 RT active site typically involve:

Hydrogen Bonding: The thymine base's O2 and N3 atoms can form hydrogen bonds with the side chain of a lysine residue (e.g., K103), while the 5'-triphosphate group chelates magnesium ions and interacts with a triad of aspartate residues (e.g., D110, D185, D186) in the polymerase active site. nih.gov

Hydrophobic Interactions: The carbocyclic ring and the methyl group on the thymine base engage in van der Waals and hydrophobic interactions with surrounding nonpolar residues, such as tyrosine, valine, and methionine (e.g., Y181, V106, M184). nih.govmdpi.com

| Ligand Moiety | Interacting Residue/Ion | Interaction Type | Typical Distance (Å) |

|---|---|---|---|

| Thymine Base (O2, N3) | Lysine | Hydrogen Bond | 2.8 - 3.2 |

| Thymine Base (C5-Methyl) | Tyrosine, Valine | Hydrophobic | 3.5 - 4.5 |

| Carbocyclic Ring | Methionine, Isoleucine | Hydrophobic | 3.5 - 4.5 |

| 5'-Triphosphate | Mg²⁺ Ions (2) | Ionic / Coordination | 2.0 - 2.5 |

| Aspartate (3 residues) | Ionic / H-Bond | 2.5 - 3.0 |

Predictive models aim to quantify the binding affinity, often expressed as binding energy (kcal/mol) or inhibitory constants (Ki, IC50), which are crucial for ranking potential drug candidates. arxiv.orgnih.gov For this compound, its affinity for target viral polymerases versus human cellular polymerases is a key determinant of its therapeutic index. Molecular docking programs use scoring functions to estimate this binding energy, considering factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and the energy penalty of desolvation. biointerfaceresearch.comscielo.br

Studies on various nucleoside inhibitors have shown that calculated binding energies from docking simulations correlate well with experimentally determined antiviral activity. nih.gov For instance, a lower (more negative) binding energy suggests a stronger, more stable interaction between the inhibitor and the enzyme's active site. biointerfaceresearch.com The specificity is determined by subtle differences in the active site architecture between viral and host enzymes, which can be exploited by the unique conformational properties of the carbocyclic ring. nih.gov

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|---|

| Deoxythymidine Triphosphate (dTTP) | HIV-1 Reverse Transcriptase | -8.5 | N/A (Substrate) |

| Zidovudine (B1683550) Triphosphate (AZT-TP) | HIV-1 Reverse Transcriptase | -9.8 | 0.03 - 0.2 |

| This compound-TP (Hypothetical) | HIV-1 Reverse Transcriptase | -9.2 | Predicted to be in low µM range |

| Deoxythymidine Triphosphate (dTTP) | Human DNA Polymerase γ | -8.2 | N/A (Substrate) |

| Zidovudine Triphosphate (AZT-TP) | Human DNA Polymerase γ | -7.5 | >100 |

| This compound-TP (Hypothetical) | Human DNA Polymerase γ | -7.8 | Predicted to be in high µM range |

Molecular Dynamics Simulations for Conformational Dynamics Elucidation

A critical aspect of nucleoside conformation is the "sugar pucker," which describes the out-of-plane puckering of the ring atoms. These conformations are broadly classified as North (N-type, C3'-endo) or South (S-type, C2'-endo). tandfonline.com Different enzymes exhibit strong preferences for a specific pucker. nih.govnih.gov For example, adenosine (B11128) deaminase favors a North conformation, while crystal structures of other inhibitors bound to cytidine (B196190) deaminase show a preference for a South pucker. tandfonline.comnih.gov MD simulations can map the energetic landscape of these conformations for this compound, revealing its preferred puckering state in solution and within the enzyme's active site, thereby explaining its specificity and activity. nih.gov

X-ray Crystallography and Structural Determination of this compound-Enzyme Complexes

X-ray crystallography provides the highest resolution, three-dimensional atomic coordinates of a molecule or a macromolecular complex. nih.govresearchgate.net Obtaining a crystal structure of this compound (in its triphosphate form) co-crystallized with a target enzyme like HIV-1 RT would offer definitive, experimental validation of the binding mode predicted by computational models. nih.gov

Such a structure would precisely reveal:

The exact orientation and conformation (including the ring pucker) of the inhibitor within the active site. nih.gov

The specific hydrogen bonds, ionic interactions, and hydrophobic contacts mediating the binding.

Any conformational changes induced in the enzyme upon inhibitor binding. nih.gov

The structural basis for drug resistance, by comparing the inhibitor-bound structure of the wild-type enzyme to that of a drug-resistant mutant.

While a specific crystal structure for a this compound-enzyme complex is not publicly available, numerous structures of other nucleoside analogues bound to viral polymerases exist and serve as essential templates for understanding the mechanism of action for this class of compounds. mdpi.comnih.gov

Quantum Chemical Calculations to Characterize Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule, which ultimately govern its reactivity and interaction capabilities. mdpi.comnih.gov These methods can calculate a range of molecular properties for this compound, providing insights beyond classical molecular mechanics. ias.ac.in

Key properties calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. ias.ac.inresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding with protein residues. mdpi.com

Global Reactivity Descriptors: Parameters like chemical hardness, chemical potential, and electrophilicity can be derived from HOMO and LUMO energies to quantify the molecule's resistance to charge transfer and its tendency to accept electrons, respectively. ias.ac.inresearchgate.net These descriptors help in understanding the molecule's ability to participate in the enzymatic reaction it is designed to inhibit.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability ias.ac.in |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution researchgate.net |

| Dipole Moment | 4.8 Debye | Influences solubility and strength of electrostatic interactions |

Future Research Trajectories for Carbocyclic 3 Deoxythymidine

Innovation in Synthetic Methodologies for Carbocyclic Nucleosides

The creation of carbocyclic nucleosides is an intricate process, but advancements in organic synthesis are continually streamlining the path to these molecules. A major focus is on developing enantioselective methods to produce specific stereoisomers, which is critical for biological function. researchgate.netnd.edu

Key strategies in synthetic innovation include:

Convergent vs. Linear Approaches: Synthesis can follow two main paths. Linear approaches build the heterocyclic base onto a pre-existing chiral cyclopentylamine. In contrast, convergent methods couple the complete base with a functionalized carbocyclic component. wikipedia.org

Novel Starting Materials: Researchers are exploring various starting points, such as cyclopentadiene (B3395910), to develop efficient synthetic routes. nd.edunih.gov One approach begins with norbornadiene, which is converted over several steps into a key cyclopentanone (B42830) intermediate, demonstrating the complexity and ingenuity required. nih.gov

Advanced Catalysis: Palladium-catalyzed reactions are prominent in creating chiral carbocyclic nucleosides with high selectivity. researchgate.net Additionally, enzymatic and chemoenzymatic strategies are gaining traction. nd.eduacademie-sciences.fr These biocatalytic methods often proceed under milder conditions and offer a more sustainable alternative to purely chemical syntheses. academie-sciences.fr

The continual refinement of these synthetic methodologies is crucial for enabling the cost-effective and scalable production required for extensive preclinical and clinical investigation.

Rational Design of Advanced Analogs with Optimized Pharmacological Profiles

Using Carbocyclic-3'-deoxythymidine as a foundation, researchers are focused on rationally designing advanced analogs to improve pharmacological properties such as potency and selectivity. nih.gov This process involves systematically modifying the molecule's structure and assessing the impact on its biological activity, a process known as developing structure-activity relationships (SAR).

One successful strategy has been to create carbobicyclic analogs, which lock the pseudosugar ring into a bioactive conformation, potentially leading to superior drug-like properties. nih.gov The synthesis of analogs with modifications, such as introducing an amino group at the 3' or 5' position of the carbocyclic ring, has been explored. For instance, the carbocyclic analog of 3'-amino-3'-deoxythymidine (B22303) has been synthesized and evaluated for its antiviral properties. nih.gov By creating and testing libraries of such analogs, scientists can pinpoint the specific structural features that are essential for therapeutic efficacy, guiding the development of next-generation drug candidates.

Identification and Validation of Novel Therapeutic Targets

While carbocyclic nucleosides were initially investigated primarily for their antiviral activity against viruses like HIV and herpes simplex virus (HSV), future research is aimed at broadening their therapeutic applications. wikipedia.orgnih.govnih.gov The structural stability and unique properties of these compounds suggest they may be effective against a wider array of diseases. nih.gov

A promising area of investigation is their potential to inhibit enzymes other than viral polymerases. For example, researchers have designed carbocyclic ribonucleosides with the specific goal of inhibiting IMP Dehydrogenase (IMPDH), an enzyme crucial for RNA viruses. nih.gov The antiviral activity of the most promising compound from this research was supported by enzyme inhibition studies. nih.gov Exploring the effects of these analogs on cellular kinases and enzymes involved in epigenetic regulation represents another exciting frontier. Identifying these new molecular targets through high-throughput screening and detailed mechanistic studies, followed by validation in disease models, could significantly expand the therapeutic landscape for carbocyclic nucleosides.

Integration of Advanced Computational Drug Design Approaches

Advanced computational tools are becoming indispensable in the quest to discover and optimize new drugs, and the development of carbocyclic nucleoside analogs is no exception. beilstein-journals.org These in silico techniques can dramatically shorten the development timeline and reduce costs by predicting a compound's potential before it is ever synthesized in a lab. beilstein-journals.orgnih.gov

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts how a ligand (e.g., a carbocyclic nucleoside analog) binds to the three-dimensional structure of a protein target. This helps in designing molecules with higher binding affinity. beilstein-journals.org |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate the chemical structure of compounds with their biological activity. These models can predict the potency of virtual, unsynthesized compounds. rsc.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction and the flexibility of the target. beilstein-journals.orgnih.gov |

By integrating these computational methods, researchers can screen vast virtual libraries of potential analogs, prioritize the most promising candidates for synthesis, and gain a deeper understanding of the molecular basis of their activity. beilstein-journals.orgub.edu

Development of Combination Therapeutic Strategies